エトキシドニオブ酸リチウム(金属基準)、エタノール中5% w/v

概要

説明

lithium;ethanolate;niobium(5+), is an organometallic compound used primarily as a precursor in the synthesis of lithium niobate. Lithium niobate is a ferroelectric material with significant applications in optics and electronics due to its unique electro-optical properties . The compound is a solution of lithium niobium ethoxide in ethanol, which facilitates its use in various chemical processes.

科学的研究の応用

Lithium niobium ethoxide has a wide range of scientific research applications, including:

作用機序

Target of Action

Lithium niobium ethoxide primarily targets layered transition metal oxides (LTMOs) , such as the LiNi x Co y Mn 1−x−y O 2 family . These are the primary class of cathode active materials (CAMs) commercialized and studied for conventional lithium-ion (LIB) and solid-state battery (SSB) application .

Mode of Action

Lithium niobium ethoxide interacts with its targets through a process known as doping . Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance .

Biochemical Pathways

The biochemical pathways affected by lithium niobium ethoxide involve the (de)lithiation process . This process leads to irreversible degradation and subsequent capacity fading due to (chemo)mechanical particle disintegration and (electro)chemical side reactions . Surface and bulk modifications of CAMs by coating and doping/substitution are common strategies to enhance and support the electrochemical performance .

Pharmacokinetics

Lithium niobium oxide (LNO) thin films with well-controlled film thickness and composition were successfully deposited by ALD at a deposition temperature of 235 °C using lithium tert-butoxide and niobium ethoxide as Li and Nb sources, respectively . The ionic conductivities of the as-prepared LNO thin films were also measured, with the highest value achieving 6.39 10−8 S cm−1 at 303 K with an activation energy of 0.62 eV .

Result of Action

The result of lithium niobium ethoxide’s action is the enhancement of the performance of LTMOs . Several niobium-based oxides (LiNbO 3, Li 3 NbO 4, Nb 2 O 5, etc.) have been employed as a coating to increase cycling stability and rate capability through reduced surface degradation .

Action Environment

The action environment of lithium niobium ethoxide is primarily within the context of battery technology . The specific niobium location in lithium-based LTMOs depends on several factors, including the niobium precursor concentration, the synthesis conditions (especially temperature), and the crystal structure of CAM .

生化学分析

Biochemical Properties

Lithium niobium ethoxide plays a crucial role in biochemical reactions, particularly in the synthesis of lithium niobate. It interacts with various enzymes and proteins, facilitating the formation of complex structures. The compound’s interaction with biomolecules is primarily through ionic and covalent bonding, which helps stabilize the structures formed during biochemical reactions. These interactions are essential for the compound’s effectiveness in various applications, including its use as a solid electrolyte due to its high ionic diffusivity .

Cellular Effects

Lithium niobium ethoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of cells by altering the activity of specific signaling pathways, leading to changes in gene expression. These changes can impact cellular metabolism, resulting in altered metabolic flux and metabolite levels. The compound’s effects on cells are crucial for its application in material science and biochemical research .

Molecular Mechanism

At the molecular level, lithium niobium ethoxide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with specific biomolecules is essential for its role in various biochemical processes. For example, its interaction with lithium and niobium sources during atomic layer deposition helps form lithium niobium oxide thin films, which are used in solid-state batteries .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium niobium ethoxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the ionic conductivities of lithium niobium oxide thin films can be measured over time, with the highest value achieving 6.39 x 10^-8 S cm^-1 at 303 K . These temporal effects are essential for understanding the compound’s behavior in various applications.

Dosage Effects in Animal Models

The effects of lithium niobium ethoxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that lithium, a component of lithium niobium ethoxide, can improve motor behavior in animal models, but high doses may induce significant side effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

Lithium niobium ethoxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. The compound’s role in these pathways is essential for its application in biochemical research and material science .

Transport and Distribution

Within cells and tissues, lithium niobium ethoxide is transported and distributed through specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation within cells. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s effectiveness in various applications .

Subcellular Localization

The subcellular localization of lithium niobium ethoxide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding the subcellular localization is essential for determining the compound’s role in various biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

Lithium niobium ethoxide can be synthesized through the reaction of niobium pentachloride with lithium ethoxide in an anhydrous ethanol solution. The reaction typically involves the following steps :

- Dissolution of niobium pentachloride in anhydrous ethanol.

- Addition of lithium ethoxide to the solution.

- Stirring the mixture under an inert atmosphere to prevent moisture contamination.

- Removal of by-products through filtration or distillation.

Industrial Production Methods

In industrial settings, the production of lithium niobium ethoxide often involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include additional purification steps such as recrystallization or column chromatography to remove impurities .

化学反応の分析

Types of Reactions

Lithium niobium ethoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form lithium hydroxide and niobium oxide.

Oxidation: Can be oxidized to form lithium niobate.

Substitution: Reacts with other alkoxides to form mixed-metal alkoxides.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or air, often at elevated temperatures.

Substitution: Other metal alkoxides, typically in an anhydrous solvent.

Major Products

Lithium hydroxide: Formed during hydrolysis.

Niobium oxide: Formed during hydrolysis.

Lithium niobate: Formed during oxidation.

類似化合物との比較

Similar Compounds

Lithium ethoxide: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Niobium ethoxide: Used in the synthesis of niobium-based materials and as a precursor for niobium oxide.

Lithium niobium oxide: Used in the production of solid-state electrolytes for lithium-ion batteries.

Uniqueness

Lithium niobium ethoxide is unique due to its dual role as a source of both lithium and niobium in the synthesis of lithium niobate. This dual functionality makes it particularly valuable in the production of advanced materials with specific electro-optical properties. Additionally, its use in the preparation of solid electrolytes for lithium-ion batteries highlights its importance in the development of next-generation energy storage systems .

特性

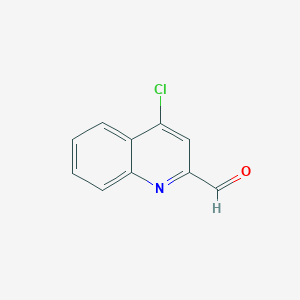

IUPAC Name |

lithium;ethanolate;niobium(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5O.Li.Nb/c6*1-2-3;;/h6*2H2,1H3;;/q6*-1;+1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKRHJBCCYCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30LiNbO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563091 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86745-52-0 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)

![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)